FzM1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FzM1は、Frizzled受容体FZD4の負のアロステリックモジュレーターです。 この化合物は、WNT5A依存性WNT応答性エレメント活性を低下させる能力で知られており、WNT/β-カテニンシグナル伝達経路の研究における重要な分子となっています .

準備方法

合成ルートと反応条件

FzM1の合成には、通常、コア構造の調製から始まり、続いて官能基の修飾を行うなど、いくつかのステップが含まれます。正確な合成ルートは異なる可能性がありますが、一般的には以下が含まれます。

コア構造の形成: 環化反応によって中心環系を構築します。

官能基の修飾: ハロゲン、アミン、アルコールなどの試薬を使用して、制御された条件下でコア構造に特定の官能基を導入します。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの手法を使用して精製され、目的の純度レベルが達成されます。

工業生産方法

This compoundの工業生産は、おそらくラボでの合成プロセスをスケールアップすることになります。これには、大量の反応条件を最適化し、品質を維持し、効率的な精製方法を実施することが含まれます。自動反応器と連続フローシステムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

FzM1は、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、分子に酸素原子を導入します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、酸素原子を除去するか、水素原子を添加します。

置換: ハロゲン化物や求核剤などの試薬を使用して、ある官能基を別の官能基に置換します。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤を酸性または塩基性条件下で使用します。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤を無水条件下で使用します。

置換: ハロゲン化物、求核剤、およびその他の試薬を、目的の置換に応じてさまざまな条件下で使用します。

主要な生成物

これらの反応から生成される主要な生成物は、関与する特定の官能基によって異なります。例えば、酸化によりケトンやカルボン酸が生成される場合があり、還元によりアルコールやアミンが生成される場合があります。

科学研究への応用

This compoundは、次のような科学研究において幅広い用途があります。

化学: WNT/β-カテニンシグナル伝達経路とその調節を研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達における役割と、細胞増殖と分化への影響について調査されています。

医学: 癌や線維症など、WNTシグナル伝達の異常と関連する疾患の潜在的な治療用途について探求されています。

産業: WNT/β-カテニン経路を標的とする新しい薬剤や治療薬の開発に使用されています。

科学的研究の応用

Scientific Research Applications

The applications of FzM1 can be categorized into several key areas:

Cancer Research

This compound's inhibition of the WNT/β-catenin pathway makes it a candidate for cancer therapy. Dysregulation of this pathway is implicated in various cancers. Studies have shown that selective inhibition of Frizzled receptors can lead to decreased tumor growth and metastasis.

- Case Study : In vitro studies demonstrated that this compound effectively reduced DVL-GFP recruitment at the plasma membrane, confirming its inhibitory activity on the WNT/β-catenin pathway with an EC50 of 3.46 ± 0.07 μM .

Regenerative Medicine

The modulation of WNT signaling by this compound also holds potential in regenerative medicine, where controlled activation or inhibition of this pathway can influence stem cell differentiation and tissue regeneration.

- Research Insight : The selective targeting of Frizzled receptors may provide new avenues for enhancing tissue repair mechanisms without promoting tumorigenesis .

Drug Discovery

This compound serves as a valuable tool in drug discovery, particularly in identifying new modulators of the WNT signaling pathway. Its specificity for FZD4 allows researchers to explore the therapeutic potential of other Frizzled receptor modulators.

- Development Insight : The identification of compounds that selectively inhibit specific Frizzled receptors can lead to more effective treatments with fewer side effects compared to traditional chemotherapies .

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Research | Inhibition of WNT/β-catenin signaling | EC50 = 3.46 μM; reduced DVL-GFP recruitment |

| Regenerative Medicine | Modulation of stem cell differentiation | Potential for enhanced tissue repair |

| Drug Discovery | Identification of Frizzled modulators | Selective inhibitors may reduce off-target effects |

作用機序

FzM1は、Frizzled受容体FZD4の細胞内ループ3に特異的に位置するアロステリック部位に結合することで、その効果を発揮します。この結合は受容体のコンフォメーションを変化させ、WNT/β-カテニンシグナル伝達カスケードを阻害します。 WNT5A依存性WNT応答性エレメント活性の低下は、最終的に増殖、分化、移動などの細胞プロセスに影響を与えます .

類似の化合物との比較

This compoundは、その結合部位と作用機序の特異性から、WNT/β-カテニン経路を標的とする他の化合物とは異なります。類似の化合物には、以下のようなものがあります。

IWP-2: WNTリガンド分泌に関与する酵素であるPorcupineの阻害剤。

XAV939: WNT/β-カテニン経路の負の調節因子であるAxinを安定化するTankyrase阻害剤。

LGK974: IWP-2とは異なる結合プロファイルを持つ、別のPorcupine阻害剤。

This compoundの独自性は、Frizzled受容体を直接調節することで、WNT/β-カテニンシグナル伝達経路を阻害するための明確なアプローチを提供することにあります。

ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください。

類似化合物との比較

FzM1 is unique compared to other compounds targeting the WNT/β-catenin pathway due to its specific binding site and mechanism of action. Similar compounds include:

IWP-2: An inhibitor of Porcupine, an enzyme involved in WNT ligand secretion.

XAV939: A tankyrase inhibitor that stabilizes Axin, a negative regulator of the WNT/β-catenin pathway.

LGK974: Another Porcupine inhibitor with a different binding profile compared to IWP-2.

This compound’s uniqueness lies in its ability to modulate the Frizzled receptor directly, providing a distinct approach to inhibiting the WNT/β-catenin signaling pathway.

If you have any more questions or need further details, feel free to ask!

生物活性

FzM1 is a compound that has garnered attention for its role in modulating the Wnt signaling pathway, particularly through its interaction with Frizzled receptors. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential applications based on recent research findings.

Overview of Wnt Signaling Pathway

The Wnt signaling pathway is crucial for various biological processes, including cell proliferation, differentiation, and organogenesis. It involves a complex network of proteins, with Frizzled receptors playing a key role in the initiation of Wnt signaling. Dysregulation of this pathway is implicated in numerous diseases, including cancer.

This compound acts as a negative allosteric modulator of the Frizzled receptor FZD4. Research indicates that it inhibits the recruitment of heterotrimeric G proteins to FZD4, thereby blocking downstream signaling pathways associated with Wnt activation. This inhibition can lead to reduced cellular proliferation and altered differentiation patterns in various cell types.

Key Findings

- Binding Affinity : this compound exhibits a binding affinity that allows it to effectively inhibit FZD4 signaling. Studies have shown that this compound competes with Wnt ligands for binding to Frizzled receptors, thus preventing the activation of downstream signaling cascades .

- Impact on Cancer Cells : In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines by disrupting Wnt/β-catenin signaling. The compound has been shown to induce apoptosis in colorectal cancer cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activity Studies on this compound

Detailed Research Findings

- Inhibition Studies : In a study involving HEK293 cells expressing FZD4 and DVL-GFP, this compound was shown to significantly inhibit DVL-GFP localization at the plasma membrane, indicating effective modulation of the Wnt pathway .

- Anticancer Potential : The anticancer properties of this compound were explored through various assays that demonstrated its ability to induce cell cycle arrest and apoptosis in cancerous cells by targeting the Wnt signaling pathway .

- Structural Modifications : Research has also indicated that modifications to the thiophene structure in this compound can convert it from a negative modulator to an agonist (this compound.8), which activates Wnt signaling pathways instead . This highlights the compound's versatility depending on structural variations.

特性

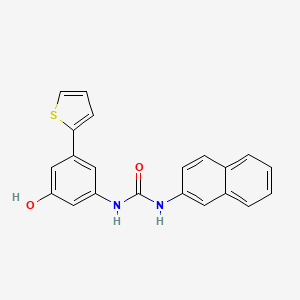

IUPAC Name |

1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTSACXGWYGCPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。